3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521690
InChI: InChI=1S/C24H25N3O5S/c1-16-3-5-17(6-4-16)19-15-33-24(25-19)26-23(29)18-7-8-20(21(13-18)30-2)32-14-22(28)27-9-11-31-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29)
SMILES:
Molecular Formula: C24H25N3O5S
Molecular Weight: 467.5 g/mol

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide

CAS No.:

Cat. No.: VC14521690

Molecular Formula: C24H25N3O5S

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide -

Specification

Molecular Formula C24H25N3O5S
Molecular Weight 467.5 g/mol
IUPAC Name 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
Standard InChI InChI=1S/C24H25N3O5S/c1-16-3-5-17(6-4-16)19-15-33-24(25-19)26-23(29)18-7-8-20(21(13-18)30-2)32-14-22(28)27-9-11-31-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29)
Standard InChI Key GJITXJVHFHYZQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring:
    Thiazoles are typically synthesized via cyclization reactions involving thioureas and α-halo ketones or carboxylic acids.

  • Amide Bond Formation:
    The benzamide core can be constructed through condensation of an amine (such as thiazole-substituted amines) with a benzoyl chloride derivative.

  • Introduction of Substituents:

    • The methoxy group can be introduced via electrophilic substitution on the benzene ring.

    • The morpholine-linked ethoxy chain may be added using alkylation reactions involving ethylene oxide derivatives and morpholine.

Medicinal Chemistry

Compounds containing thiazole and morpholine groups are frequently studied for their pharmacological properties, including:

  • Antimicrobial Activity:
    Thiazole derivatives are known to exhibit antibacterial and antifungal activities by targeting microbial enzymes or cell walls .

  • Anticancer Potential:
    Benzamide derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction or enzyme inhibition .

Molecular Docking Studies

Computational studies could reveal the binding affinity of this compound to specific protein targets, such as enzymes or receptors involved in disease pathways.

Spectroscopic Characterization

To confirm the structure, techniques such as:

  • NMR Spectroscopy (1H^1H and 13C^13C): For identifying chemical shifts associated with functional groups.

  • Mass Spectrometry (MS): For determining molecular weight.

  • Infrared Spectroscopy (IR): For detecting characteristic functional group vibrations (e.g., amide C=O stretch).

Crystallographic Data

X-ray crystallography could provide detailed insights into the three-dimensional arrangement of atoms within the molecule .

Comparative Analysis with Related Compounds

Property/FeatureThis CompoundRelated Compounds (e.g., Thiazoles)
Key Functional GroupsMethoxy, amide, thiazole, morpholineSimilar but often lack morpholine moiety
Molecular Weight~429 g/molVaries widely depending on substitutions
Potential ApplicationsAntimicrobial, anticancerAntimicrobial, anti-inflammatory
Synthetic ComplexityModerate to HighModerate

Future Research Directions

  • Pharmacological Testing:
    Experimental studies are needed to evaluate its efficacy against bacterial strains, cancer cell lines, or other disease models.

  • Structure-Activity Relationship (SAR):
    Modifications to the thiazole or morpholine groups could optimize biological activity and reduce toxicity.

  • Docking and Simulation Studies:
    Computational tools can predict binding interactions with therapeutic targets such as kinases or G-protein-coupled receptors (GPCRs).

This compound represents an exciting avenue for research due to its structural complexity and potential bioactivity. Further experimental validation will clarify its role in drug discovery efforts.

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